

# An In-depth Spectroscopic Guide to Methoxyphenylethylamine Isomers

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## Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189

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This technical guide provides a comprehensive overview of the spectroscopic data for the ortho-, meta-, and para-isomers of **methoxyphenylethylamine**. Designed for researchers, scientists, and drug development professionals, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations of the analytical workflows.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-**methoxyphenylethylamine**, 3-**methoxyphenylethylamine**, and 4-**methoxyphenylethylamine**, facilitating a direct comparison of their characteristic signals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts ( $\delta$ ) are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
-OCH <sub>3</sub>	3.81 (s)	3.79 (s)	3.78 (s)
-CH <sub>2</sub> - (aliphatic)	2.89 (t)	2.88 (t)	2.85 (t)
-CH <sub>2</sub> -N (aliphatic)	3.01 (t)	2.99 (t)	2.97 (t)
Aromatic H	6.85-7.20 (m)	6.75-7.25 (m)	6.84 (d), 7.12 (d)
-NH <sub>2</sub>	1.4 (br s)	1.5 (br s)	1.3 (br s)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
-OCH <sub>3</sub>	55.2	55.1	55.2
-CH <sub>2</sub> - (aliphatic)	34.0	38.9	38.0
-CH <sub>2</sub> -N (aliphatic)	42.5	42.9	42.9
Aromatic C-O	157.5	159.8	158.1
Aromatic C-C	127.9	141.2	131.9
Aromatic C-H	110.4, 120.7, 127.3, 130.2	111.9, 114.9, 121.5, 129.5	114.0, 129.8

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)

Vibrational Mode	2-Methoxyphenylethyl amine	3-Methoxyphenylethyl amine	4-Methoxyphenylethyl amine
N-H stretch (amine)	~3360, ~3290 (two bands for primary amine)	~3360, ~3290	~3350, ~3280
C-H stretch (aromatic)	~3060, ~3000	~3050, ~3000	~3025
C-H stretch (aliphatic)	~2930, ~2850	~2930, ~2850	~2930, ~2850
C=C stretch (aromatic)	~1600, ~1495	~1600, ~1490	~1610, ~1510
N-H bend (amine)	~1580	~1580	~1585
C-O stretch (aryl ether)	~1245	~1260	~1245
C-N stretch (amine)	~1030	~1040	~1035
Out-of-plane C-H bend (aromatic substitution)	~750 (ortho)	~780, ~690 (meta)	~830 (para)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern provides valuable information about the structure of the molecule.

Table 4: Key Mass Spectral Fragments (m/z)

Isomer	Molecular Ion (M <sup>+</sup> )	Base Peak	Major Fragments
2-Methoxyphenylethylamine	151	121	91, 77, 30
3-Methoxyphenylethylamine	151	121	91, 77, 30
4-Methoxyphenylethylamine	151	121	91, 77, 30

The primary fragmentation pathway for all three isomers involves the benzylic cleavage to lose the ethylamine side chain, resulting in a stable methoxybenzyl cation at  $m/z$  121. Further fragmentation of this ion can lead to the loss of a methyl radical to give a fragment at  $m/z$  106, or the loss of carbon monoxide to give a fragment at  $m/z$  93. The peak at  $m/z$  30 corresponds to the  $[\text{CH}_2\text{NH}_2]^+$  fragment from the cleavage of the C-C bond adjacent to the nitrogen atom.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the **methoxyphenylethylamine** isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - A standard one-dimensional proton NMR spectrum is acquired.
  - Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled carbon-13 NMR spectrum is acquired.
  - Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 512-2048 scans.
  - Data processing is similar to the  $^1\text{H}$  spectrum. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty ATR crystal is recorded.
  - The sample is placed on the crystal, and the sample spectrum is recorded.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
  - The spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

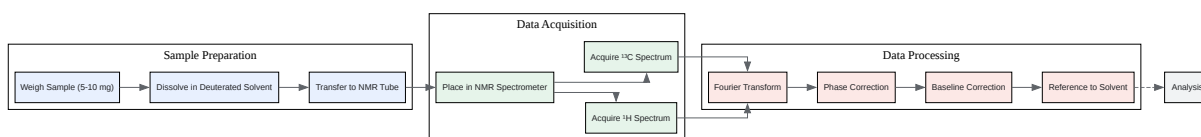
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

- Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

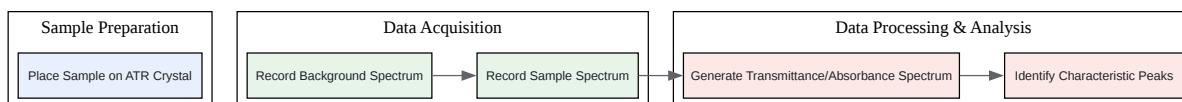
## Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of **methoxyphenylethylamine** isomers.



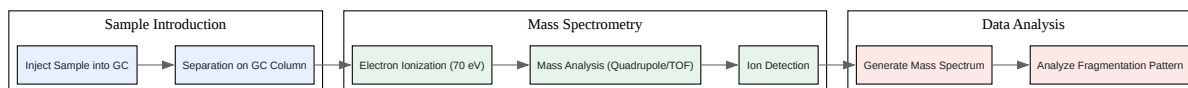
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### NMR Spectroscopy Experimental Workflow



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### FTIR Spectroscopy Experimental Workflow



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## GC-MS Experimental Workflow

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